5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(Chloromethyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and a sulfur atom. This class of compounds is known for its diverse range of biological activities and applications in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions. For instance, the ibuprofen derivative of 1,3,4-thiadiazol-2-amine hydrochloride was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of 5-aryloxymethylene-2-(2-chlorobenzoylamido)-1,3,4-thiadiazoles was achieved through the cyclization of 1-aryloxyacetyl-4-(2-chlorobenzoyl)thiosemicarbazides catalyzed by glacial acetic acid . These methods highlight the importance of cyclization reactions in the synthesis of thiadiazole derivatives.
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized by single-crystal X-ray diffraction, which revealed that it crystallized in the orthorhombic space group with eight asymmetric molecules per unit cell . The molecular structure of another derivative, 5-(2'-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, was determined to be planar with a dihedral angle of 8.9° between the thiadiazole and phenyl rings .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-thiadiazole derivatives can be inferred from their interactions with other molecules. For instance, the formation of molecular cocrystals and salts through hydrogen bonding has been observed in the structures of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine adducts with carboxylic acids . These interactions are crucial for understanding the chemical behavior of thiadiazole derivatives in various environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structure. The vibrational frequencies, bond lengths, and angles can be calculated using density functional theory (DFT) and compared with experimental data to understand the properties of these compounds . Additionally, the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, can be analyzed to predict the reactivity and potential applications of these compounds, such as in nonlinear optical (NLO) materials .
Scientific Research Applications
Crystal and Molecular Structure Analysis
- Structural Analysis : The structural geometry and electronic properties of 1,3,4-thiadiazol-2-amine derivatives were extensively studied using spectroscopic techniques and single-crystal X-ray diffraction. This research contributes to understanding the molecular system's properties, including hydrogen bonding and π-electron cloud movement, which are crucial for designing specific application-oriented chemical entities (Kerru et al., 2019).
Synthesis and Computational Study
- Ultrasound-assisted Synthesis : Research on the improved synthesis of 1,3,4-thiadiazol-2-amine derivatives using ultrasound highlights the method's efficiency in enhancing reaction rates. This novel approach, combined with density functional theory (DFT) calculations, provided insights into the chemical reactions involved (Erdogan, 2018).
Biological Applications
- Antiproliferative and Antimicrobial Properties : Studies on Schiff bases derived from 1,3,4-thiadiazol-2-amine revealed significant DNA protective abilities against oxidative damage and strong antimicrobial activity. The findings also indicated potential anticancer properties, as some compounds showed cytotoxicity against specific cancer cell lines (Gür et al., 2020).
Solid-Phase Synthesis
- Diverse 1,3,4-Thiadiazole Analogs : Research on solid-phase synthesis of 1,3,4-thiadiazole derivatives provided a range of compounds with varying physicochemical and biological properties. This method is significant for producing a variety of analogs with potential pharmaceutical applications (Yang et al., 2016).
Spectral and X-Ray Studies
- Spectral Analysis : Detailed spectral studies (IR, NMR) and X-ray data on 1,3,4-thiadiazol-2-amine derivatives provide valuable information for understanding their molecular structure and potential applications in various fields (Dani et al., 2013).
Insecticidal Activity
- Agricultural Application : Research on 1,3,4-thiadiazole derivatives demonstrated notable insecticidal activity against certain pests, suggesting their potential use in agriculture (Ismail et al., 2021).
Antiviral Activity
- Pharmaceutical Use : Synthesis of 1,3,4-thiadiazole sulfonamides and their evaluation for antiviral activity against the tobacco mosaic virus indicated their potential as antiviral agents (Chen et al., 2010).
DNA Interaction Studies
- DNA Binding : The DNA binding interactions of 1,3,4-thiadiazoles were studied, revealing that these compounds can bind to DNA, which is significant for potential therapeutic drug development (Shivakumara et al., 2021).
Safety And Hazards
The safety data sheets for similar compounds suggest that they should be handled with caution. They can cause severe skin burns and eye damage, and are toxic if inhaled . Therefore, it is recommended to use personal protective equipment and ensure adequate ventilation when handling these compounds .
properties
IUPAC Name |
5-(chloromethyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3S/c4-1-2-6-7-3(5)8-2/h1H2,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUVPBCMEMJQGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567224 | |
Record name | 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
62774-00-9 | |
Record name | 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62774-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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